molecular formula C12H27N3 B1273169 1-(2-Diisopropylaminoethyl)piperazine CAS No. 59955-93-0

1-(2-Diisopropylaminoethyl)piperazine

Cat. No. B1273169
CAS RN: 59955-93-0
M. Wt: 213.36 g/mol
InChI Key: IDWCYRNCJHGJAL-UHFFFAOYSA-N
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Description

1-(2-Diisopropylaminoethyl)piperazine (DIP) is an organic compound belonging to the aminopiperazine family. It is a white, crystalline solid with a melting point of 164-165°C. DIP is soluble in water, alcohol and ether, and is used in a variety of applications, such as solvents, pharmaceuticals, and chemical intermediates. It is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and cosmetics.

Scientific Research Applications

Heterocyclic Building Blocks

This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their diverse range of properties.

Carbon Dioxide Absorption

One significant application of this compound is in the absorption of carbon dioxide (CO2). A study has identified aqueous 1-(2-aminoethyl) piperazine (AEPZ) as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous AEPZ was studied using a stirred cell reactor .

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in early-stage scientific research, although specific details are not provided.

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)15(12(3)4)10-9-14-7-5-13-6-8-14/h11-13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCYRNCJHGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN1CCNCC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371181
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Diisopropylaminoethyl)piperazine

CAS RN

59955-93-0
Record name N-[2-(Piperazin-1-yl)ethyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59955-93-0
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